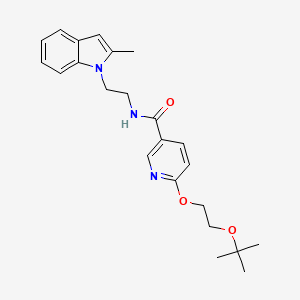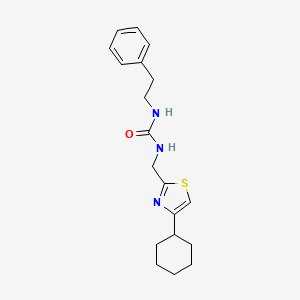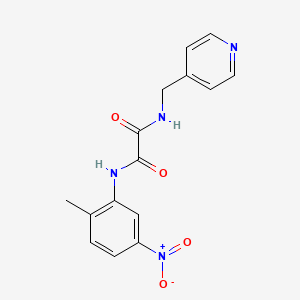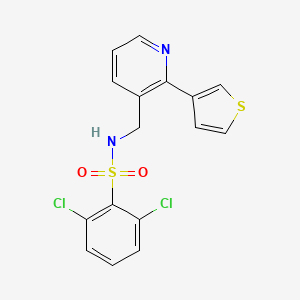![molecular formula C26H32O3 B2625873 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate CAS No. 298215-47-1](/img/structure/B2625873.png)
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate, also known as IPP, is a synthetic molecule with a molecular formula of C26H32O3 and an average mass of 392.530 Da . It has garnered attention in scientific research due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is defined by its molecular formula, C26H32O3 . The exact arrangement of these atoms and their bonds would be detailed in its structural formula, which is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate, such as its melting point, boiling point, and density, are not provided in the search results .Aplicaciones Científicas De Investigación
Controlled Activity Polymers
Monomers containing hydrolytically-labile ester linkages to allelopathic compounds, including 2-isopropylphenyl acrylate (IPPA), show potential as plant growth regulators through the hydrolytic release of phenolic and naphthoic compounds. These monomers, when copolymerized with acrylic acid, could form water-soluble copolymers useful in agricultural applications (Boudreaux, Bunyard, & McCormick, 1997).
Optoelectronic Properties in DSSC
In the field of dye-sensitized solar cells (DSSC), compounds like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which shares structural similarities with the queried compound, are significant. Studies on these compounds using various theoretical methods have provided insights into their structural, optoelectronic, and thermodynamic properties, highlighting their potential in nonlinear optical materials and energy applications (Fonkem et al., 2019).
Drug Release Studies from Polymeric Hydrogels
4-[(E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl acrylate (AMA), a related compound, has been used as a crosslinking agent in the synthesis of novel crosslinked polymeric hydrogels. These hydrogels, incorporating AMA, were studied for controlled drug release, demonstrating the role of such acrylate derivatives in the development of advanced drug delivery systems (Arun & Reddy, 2005).
Synthesis and Characterization of Polymers
The synthesis of similar acrylate compounds like 3-acetyl-4-hydroxyphenyl acrylate and their polymerization have been studied. These polymers, and their metal complexes, have been characterized for their potential in various applications due to their unique properties, such as thermal stability and crystalline nature (Nanjundan, Selvamalar, & Jayakumar, 2004).
Antimicrobial Activity
Octadecanoic acid [4-(3-phenyl-acryloyl)-phenyl]-amide chalcone derivatives, structurally related to the queried compound, have been synthesized and evaluated for antimicrobial activity. This research indicates the potential of such compounds in antimicrobial applications (Tsurho & Maddela, 2022).
Mecanismo De Acción
The mechanism of action for 4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate is not specified in the search results. This could be due to the compound’s relatively recent emergence in scientific research.
Propiedades
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-4-5-6-7-8-9-26(28)29-24-17-15-23(16-18-24)25(27)19-12-21-10-13-22(14-11-21)20(2)3/h10-20H,4-9H2,1-3H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFAXDABDXOHD-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2625792.png)
![2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2625794.png)


![2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2625799.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625802.png)


![Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2625806.png)


![1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2625811.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)